3-(2-Methylphenyl)-1,2-oxazol-5-amine
Overview
Description
3-(2-Methylphenyl)-1,2-oxazol-5-amine (MPOA) is an organic compound belonging to the oxazolamine class of compounds. It is a colorless, crystalline solid with a melting point of 158-160 °C. MPOA is a versatile molecule with a wide range of applications in various fields such as pharmaceuticals, agrochemicals, materials science and biotechnology.
Scientific Research Applications
Biochemistry
In biochemistry, “3-(2-Methylphenyl)-1,2-oxazol-5-amine” may serve as a building block for synthesizing compounds with potential enzyme inhibitory activity. For instance, similar structures have been used to create urease inhibitors, which have applications in treating diseases caused by urease-producing bacteria .
Pharmacology
Pharmacologically, derivatives of this compound could be explored for their therapeutic potential. The structure is reminiscent of molecules that have shown activity against various targets, such as kinases, which are crucial in cancer research .
Materials Science
In materials science, “3-(2-Methylphenyl)-1,2-oxazol-5-amine” could be utilized in the synthesis of novel polymers or coatings. Its derivatives might enhance material properties like thermal stability or chemical resistance .
Environmental Science
Environmental science could benefit from this compound in the development of sensors or assays for detecting pollutants. Its chemical structure allows for potential modifications that can interact with specific environmental contaminants .
Analytical Chemistry
Analytical chemists might employ “3-(2-Methylphenyl)-1,2-oxazol-5-amine” in the creation of new analytical reagents or standards. Its derivatives could be part of novel chromatography techniques or spectroscopy methods .
Organic Synthesis
This compound is valuable in organic synthesis as a precursor for more complex molecules. It could be involved in multi-step synthesis routes, leading to new drugs or organic materials .
Medicinal Chemistry
In medicinal chemistry, “3-(2-Methylphenyl)-1,2-oxazol-5-amine” could be key in designing new drug candidates. Its structure could be modified to interact with biological targets, potentially leading to treatments for various diseases .
Agriculture
Lastly, in agriculture, derivatives of this compound might be synthesized for use as pesticides or growth regulators. The oxazole ring, in particular, is a common motif in agrochemicals due to its stability and bioactivity .
Mechanism of Action
Target of Action
It is known that oxadiazolones, a class of compounds structurally related to 3-(2-methylphenyl)-1,2-oxazol-5-amine, have shown high antibacterial potency against multidrug-resistant staphylococcus aureus . The relevant targets for these compounds include several cysteine and serine hydrolases .
Mode of Action
Oxadiazolones, which are structurally similar, have a polypharmacological mode of action, interacting with multiple targets such as fabh, fphc, and adhe . This suggests that 3-(2-Methylphenyl)-1,2-oxazol-5-amine may also interact with multiple targets, leading to its biological effects.
Biochemical Pathways
Related compounds such as thiourea derivatives have been reported to inhibit enzymes like urease , suggesting that 3-(2-Methylphenyl)-1,2-oxazol-5-amine might also interact with similar biochemical pathways.
properties
IUPAC Name |
3-(2-methylphenyl)-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMOGLHFQCOBPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396218 | |
Record name | 3-(2-Methylphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-1,2-oxazol-5-amine | |
CAS RN |
86685-96-3 | |
Record name | 3-(2-Methylphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methylphenyl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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